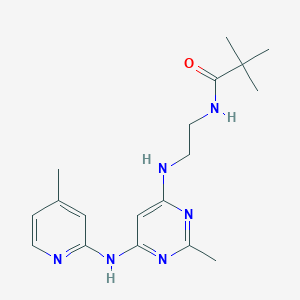

N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound islong to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .

Synthesis Analysis

While specific synthesis methods for this exact compound were not found, studies on similar compounds suggest that pyrimidine derivatives can be synthesized through various methods . For instance, a Diels–Alder reaction between key intermediates led to the formation of a correspondent compound, which was then converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .Aplicaciones Científicas De Investigación

- Researchers synthesized a series of novel 6-aryl-2-methyl-3-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)pyridines, including our compound of interest .

- Compounds 5a, 5c, and 5i displayed the highest anti-tubercular activity, with a minimum inhibitory concentration (MIC) comparable to standard drugs .

- Our compound may have potential as an inhibitor of collagen synthesis, contributing to the treatment of liver fibrosis .

Antidepressant Activity

Anti-Tuberculosis Activity

Inhibition of Collagen Synthesis

Inhibition of Nitric Oxide Synthase (NOS2)

Chalcone Synthesis and Antioxidant Properties

Mecanismo De Acción

Target of Action

Similar compounds have been known to targetprolyl-4-hydroxylase , a key enzyme involved in the synthesis of collagen, which plays a crucial role in fibrosis.

Mode of Action

It’s known that similar compounds inhibit the activity ofinducible NO synthase , which could potentially reduce inflammation and fibrosis.

Biochemical Pathways

The compound likely affects the collagen synthesis pathway by inhibiting prolyl-4-hydroxylase . This inhibition could reduce the production of collagen, thereby mitigating the progression of fibrotic diseases.

Result of Action

The compound’s action results in the inhibition of collagen synthesis, leading to a reduction in fibrosis . This could potentially be beneficial in the treatment of diseases characterized by excessive collagen deposition, such as liver cirrhosis or pulmonary fibrosis.

Propiedades

IUPAC Name |

2,2-dimethyl-N-[2-[[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O/c1-12-6-7-19-14(10-12)24-16-11-15(22-13(2)23-16)20-8-9-21-17(25)18(3,4)5/h6-7,10-11H,8-9H2,1-5H3,(H,21,25)(H2,19,20,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBCMDHPBOFPNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NC(=NC(=C2)NCCNC(=O)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-1-(4-methylphenyl)-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2365062.png)

![2-methyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B2365064.png)

![3-(2,5-Dimethylpyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B2365068.png)

![N-(2,3-dimethylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2365074.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2365079.png)